Sedocalaine

描述

Chemical Structure and Mechanism of Action Sedocalaine is a synthetic aminoamide-type local anesthetic with a molecular weight of 288.8 g/mol. Its chemical structure comprises a lipophilic aromatic ring linked to a hydrophilic amine group via an ester bond, enabling rapid diffusion through lipid membranes and prolonged binding to voltage-gated sodium channels in neuronal tissues . This mechanism inhibits depolarization, effectively blocking pain signals in clinical settings such as regional anesthesia and postoperative analgesia.

Pharmacological Profile

this compound exhibits intermediate potency and duration compared to other local anesthetics. Its onset time is approximately 5–10 minutes, with a duration of action lasting 2–4 hours, depending on the administration route and tissue vascularity. Its pharmacokinetics are characterized by a plasma protein binding rate of 85–90% and hepatic metabolism via cytochrome P450 enzymes, producing inactive metabolites excreted renally .

Therapeutic Applications

Approved for epidural, peripheral nerve block, and infiltration anesthesia, this compound is favored for its balanced efficacy-safety profile. It is contraindicated in patients with severe hepatic impairment or hypersensitivity to amide-type anesthetics .

属性

CAS 编号 |

79084-79-0 |

|---|---|

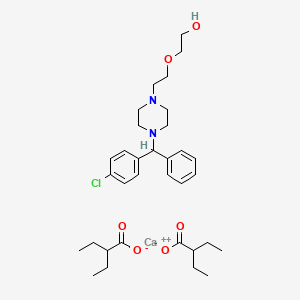

分子式 |

C33H49CaClN2O6 |

分子量 |

645.3 g/mol |

IUPAC 名称 |

calcium;2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol;2-ethylbutanoate |

InChI |

InChI=1S/C21H27ClN2O2.2C6H12O2.Ca/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;2*1-3-5(4-2)6(7)8;/h1-9,21,25H,10-17H2;2*5H,3-4H2,1-2H3,(H,7,8);/q;;;+2/p-2 |

InChI 键 |

QHFBYDWPUPANPO-UHFFFAOYSA-L |

SMILES |

CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.[Ca+2] |

规范 SMILES |

CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.[Ca+2] |

同义词 |

Sedocalaine |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

This section evaluates Sedocalaine against three structurally and functionally analogous local anesthetics: Lidocaine , Bupivacaine , and Ropivacaine . Key parameters include pharmacokinetics, efficacy, safety, and clinical utility.

Table 1: Pharmacokinetic and Pharmacodynamic Comparison

| Parameter | This compound | Lidocaine | Bupivacaine | Ropivacaine |

|---|---|---|---|---|

| Molecular Weight | 288.8 g/mol | 234.3 g/mol | 288.4 g/mol | 274.4 g/mol |

| Onset Time | 5–10 min | 2–5 min | 5–15 min | 5–15 min |

| Duration of Action | 2–4 hours | 1–2 hours | 4–8 hours | 4–8 hours |

| Protein Binding | 85–90% | 60–70% | 95% | 94% |

| Metabolism | Hepatic (CYP) | Hepatic (CYP) | Hepatic (CYP) | Hepatic (CYP) |

| Toxicity Threshold | 5.0 mg/kg | 4.5 mg/kg | 2.5 mg/kg | 3.0 mg/kg |

Data compiled from Supplementary Tables 1–3 (Frontiers in Medicine, 2021) and Journal of Clinical Endocrinology & Metabolism guidelines .

Clinical Utility

- Regional Anesthesia : Bupivacaine and Ropivacaine dominate long-duration surgeries, while this compound is preferred for outpatient procedures requiring intermediate analgesia.

Analytical and Methodological Considerations

Comparative studies face challenges in standardizing extraction protocols and ensuring sample representativeness. For example, incomplete extraction of this compound from lipid-rich tissues may underreport its concentration, skewing toxicity assessments . Meta-analyses of head-to-head trials (e.g., this compound vs. Ropivacaine) highlight variability in outcome measures, necessitating rigorous sensitivity analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。